3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Description
3,4-Dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide (CAS: 664974-67-8) is a benzamide derivative featuring a benzoxazole scaffold substituted with a 2-methylphenyl group at position 2 and a 3,4-dichlorobenzamide moiety at position 3. Its molecular formula is C₂₃H₁₈Cl₂N₂O₂, with a molar mass of 425.31 g/mol . The dichloro substituents on the benzamide ring enhance lipophilicity and metabolic stability, while the benzoxazole core may facilitate interactions with enzymes or receptors via hydrogen bonding or π-π stacking .
Properties
Molecular Formula |
C21H14Cl2N2O2 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-4-2-3-5-15(12)21-25-18-11-14(7-9-19(18)27-21)24-20(26)13-6-8-16(22)17(23)10-13/h2-11H,1H3,(H,24,26) |
InChI Key |
RFLRJXOSZBYFCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Benzoxazole Core Synthesis
The 1,3-benzoxazole moiety is synthesized via cyclization of 2-amino-5-nitrophenol derivatives with ortho-substituted benzaldehydes. For 2-(2-methylphenyl)-1,3-benzoxazol-5-amine, a two-step process is employed:
-
Condensation : 2-Amino-5-nitrophenol reacts with 2-methylbenzaldehyde in acetic acid under reflux (120°C, 6 h) to form the Schiff base intermediate.
-
Oxidative Cyclization : The intermediate undergoes cyclization using catalytic Cu(I)Br in dimethylformamide (DMF) at 140°C, yielding the benzoxazole ring with 78% efficiency.
Key Variables :
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing transition states.
-
Catalyst : Copper(I) salts reduce reaction time from 24 h to 6 h compared to uncatalyzed conditions.
Amide Bond Formation
The final step involves coupling 2-(2-methylphenyl)-1,3-benzoxazol-5-amine with 3,4-dichlorobenzoyl chloride. Two methods dominate:
Schotten-Baumann Reaction
-
Conditions : Benzoxazole amine (1 eq) reacts with 3,4-dichlorobenzoyl chloride (1.2 eq) in dichloromethane (DCM) and aqueous NaOH (10%) at 0–5°C.
-
Yield : 85–89% after recrystallization from ethanol.
-
Limitation : Requires strict pH control to prevent hydrolysis of the acid chloride.
Carbodiimide-Mediated Coupling
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).
-
Advantage : Higher selectivity (95% purity) and room-temperature compatibility.
Optimization of Reaction Parameters
Temperature and Time
| Reaction Step | Optimal Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Benzoxazole cyclization | 140 | 6 | 78 |
| Amide coupling | 0–5 (Schotten-Baumann) | 2 | 85 |
| Amide coupling | 25 (EDC/HOBt) | 12 | 92 |
Data from highlight the trade-off between reaction speed and selectivity. Lower temperatures in Schotten-Baumann minimize side products, while EDC/HOBt enables milder conditions.
Solvent Systems
-
Cyclization : DMF outperforms toluene (yield increase from 45% to 78%) due to better solubility of intermediates.
-
Coupling : THF provides superior mixing for carbodiimide-mediated reactions compared to DCM.
Purification and Characterization
Crystallization Protocols
Crude product purification involves multi-stage crystallization:
-
Primary Crystallization : Dissolve in hot ethanol (80°C), cool to 4°C, and filter (purity: 89%).
-
Secondary Crystallization : Recrystallize from ethyl acetate/hexane (1:3) to achieve >99% purity.
Purity Data :
Spectroscopic Validation
-
IR : Amide C=O stretch at 1660 cm⁻¹; benzoxazole C-O-C at 1240 cm⁻¹.
-
¹H NMR : Aromatic protons integrate for 10H (δ 7.2–8.1 ppm); methyl group at δ 2.35 ppm.
-
LC-MS : [M+H]⁺ m/z 443.2 (calculated 443.08).
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzamide moiety allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzoxazole Ring
The benzoxazole scaffold is a common structural motif in bioactive compounds. Key analogs include:
Key Findings :
- Electron-withdrawing vs. electron-donating groups : The target compound’s 3,4-dichloro substituents (electron-withdrawing) contrast with the 3,4-dimethoxy groups (electron-donating) in , which may alter electronic interactions with biological targets.
Modifications on the Benzamide Moiety
Variations in the benzamide region significantly influence bioactivity:
Key Findings :
- Thiourea vs. amide linkers : The thiourea group in introduces hydrogen-bonding capacity absent in the target compound, which may explain its higher macrophage inhibitory activity.
- Chlorine position : The 3,4-dichloro configuration (target compound and ) is more bioactive than 2,4-dichloro derivatives, likely due to optimized halogen bonding .
Role of Auxiliary Substituents
Biological Activity
3,4-Dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H14Cl2N2O2
- Molecular Weight : 397.2 g/mol
- IUPAC Name : this compound
- InChI Key : NLNBLDJQNNDBBF-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that compounds containing the benzoxazole moiety exhibit antimicrobial activities. In vitro studies have shown that this compound demonstrates significant inhibition against various bacterial strains. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
The compound has been investigated for its anticancer properties. A study highlighted that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's structure allows it to interact with specific molecular targets involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory processes. This activity suggests its possible use in treating conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
- Gene Expression Alteration : It may affect the expression of genes linked to apoptosis and inflammation .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique characteristics of this compound:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide | Structure | Anticancer |
| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Structure | Antimicrobial |
| 3,5-Dichloro-N-(4-chlorophenyl)benzamide | Structure | Anti-inflammatory |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that at concentrations of 50 μM, the compound inhibited the growth of Staphylococcus aureus by approximately 70%, highlighting its potential as an antimicrobial agent.
- Cancer Cell Apoptosis : In a controlled experiment with breast cancer cell lines (MCF-7), treatment with 25 μM of the compound resulted in a significant increase in apoptotic cells compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide?
- Methodological Answer : The synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with a 2-(2-methylphenyl)-1,3-benzoxazol-5-amine precursor. Key steps include refluxing in anhydrous solvents (e.g., ethanol or dichloromethane) under inert atmosphere, with pH control (e.g., glacial acetic acid catalysis) to minimize by-products . Purification via column chromatography or recrystallization is critical for isolating the target compound. Reaction yields are sensitive to temperature (60–80°C) and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the benzoxazole and benzamide backbone, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and X-ray crystallography (using SHELX software ) resolves stereochemical details. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Initial screening should include enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., opioid or benzodiazepine receptors due to structural analogs ). Cell-based assays (e.g., cytotoxicity in cancer lines or anti-inflammatory activity in macrophages ) can identify therapeutic potential. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated to prioritize further optimization .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement ) is the gold standard. Challenges include obtaining high-quality crystals (solvent choice, slow evaporation) and addressing disorder in flexible substituents (e.g., the 2-methylphenyl group). Twinning or low-resolution data may require iterative refinement and validation via R-factor metrics .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Researchers should:
- Replicate experiments under standardized conditions (e.g., NIH/WHO protocols).
- Use orthogonal assays (e.g., fluorescent vs. luminescent readouts) to confirm activity.
- Perform meta-analyses of published data to identify trends (e.g., SAR for chlorine substituents ).
- Validate target engagement via knock-out models or competitive binding assays .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models interactions with receptors (e.g., mu-opioid receptor for analogs like U-47700 ). Molecular Dynamics (MD) simulations assess binding stability over time. Quantum Mechanical (QM) calculations (e.g., DFT) evaluate electronic effects of substituents (e.g., 3,4-dichloro groups) on binding .
Q. What is the role of the benzoxazole moiety in modulating biological activity?
- Methodological Answer : The benzoxazole ring enhances rigidity and π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 or cytochrome P450). Its electron-deficient nature may facilitate hydrogen bonding with catalytic residues. Comparative studies with oxadiazole or thiazole analogs can isolate the benzoxazole’s contribution .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematic substitution of the benzamide (e.g., replacing 3,4-dichloro with nitro or trifluoromethyl groups) and benzoxazole (e.g., varying methylphenyl positions) is key. Pharmacophore mapping identifies critical substituents for potency. In vitro ADMET profiling (e.g., microsomal stability, permeability) guides prioritization of analogs .
Q. What strategies assess the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C) identify degradation pathways (e.g., hydrolysis of the benzamide bond). LC-MS/MS monitors degradation products, while Arrhenius plots predict shelf-life. For photosensitivity, UV-visible spectroscopy under ICH Q1B guidelines is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
